1-(2-methylphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-7-3-4-8-16(14)21-19(25)23-20(10-5-2-6-11-20)18-22-17(24-26-18)15-9-12-27-13-15/h3-4,7-9,12-13H,2,5-6,10-11H2,1H3,(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYHPASWCXZCLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the cyclization of a thiophene derivative with an oxadiazole precursor under controlled conditions. The final step involves the reaction of the cyclohexylamine derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown selective inhibition against various cancer cell lines, including pancreatic (PANC-1) and melanoma (SK-MEL-2) cells. The mechanism often involves the modulation of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
Case Study:
A study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer activity. Among them, certain compounds displayed nanomolar to picomolar inhibitory effects against human carbonic anhydrases IX and XII, suggesting that 1-(2-methylphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea could be developed as a potent anticancer agent .
Anti-inflammatory Properties
Compounds with similar structural characteristics have been investigated for their anti-inflammatory effects. The inhibition of specific inflammatory pathways can be attributed to the modulation of nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes.
Research Findings:
In vitro studies indicated that derivatives of urea compounds can significantly reduce pro-inflammatory cytokine levels in macrophages, pointing to their potential use in treating inflammatory diseases .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies suggest that derivatives containing thiophene and oxadiazole rings exhibit activity against various microbial strains.
Experimental Data:
A recent investigation into the antimicrobial properties of related compounds showed effective inhibition against Staphylococcus aureus and Candida albicans using disk diffusion methods . This highlights the possibility of utilizing this compound in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea involves its interaction with specific molecular targets and pathways. The thiophene and oxadiazole rings are known to interact with enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural features and molecular weights of the target compound and its analogs:
Key Observations
Urea vs. Carboxamide Functionality : The target compound’s urea group enables stronger hydrogen-bonding interactions compared to the carboxamide derivative (MW 436.53) . This may enhance binding affinity in biological targets reliant on hydrogen-bond networks.
Cyclohexyl vs.
Heterocyclic Variations: Thiophene vs. Oxadiazole vs.
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in BF37376) may enhance metabolic stability compared to the electron-donating methyl group in the target compound .
- Halogenated aryl groups (Compounds 11a–11o) could improve target affinity but increase molecular weight and reduce solubility .
Research Implications
- Drug Design : The cyclohexyl-oxadiazole-thiophene scaffold in the target compound balances rigidity and lipophilicity, making it a candidate for central nervous system (CNS) targets where blood-brain barrier penetration is critical.
- SAR Studies : Replacing the thiophen-3-yl with pyrazinyl (as in ) or pyridinyl groups may modulate solubility and target engagement .
- Synthetic Feasibility : The synthesis of similar ureas often involves coupling phenyl isocyanates with amine intermediates (e.g., ), suggesting scalable routes for the target compound .
Biological Activity
The compound 1-(2-methylphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure
The molecular structure of the compound consists of a urea linkage, a thiophene moiety, and a 1,2,4-oxadiazole ring. The presence of these functional groups is essential for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound showed significant cytotoxic activity against human leukemia cell lines (CEM-13 and U-937) with GI50 values in the sub-micromolar range. This indicates a potent ability to inhibit cancer cell proliferation .
- Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells. The activation of caspase pathways was noted, suggesting that it triggers programmed cell death through intrinsic apoptotic mechanisms .
| Cell Line | GI50 Value (µM) | Mechanism of Action |
|---|---|---|
| CEM-13 | <1 | Apoptosis induction |
| U-937 | <1 | Caspase activation |
| MCF-7 | 10.38 | p53 expression increase |
Anti-inflammatory Effects
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory activity. The structure's similarity to known anti-inflammatory agents indicates potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds containing oxadiazole and thiophene moieties:
- Study on Oxadiazole Derivatives : A series of 1,2,4-oxadiazole derivatives were synthesized and tested for their anticancer properties. Some derivatives exhibited higher potency against breast cancer cell lines compared to standard treatments like doxorubicin .
- Thiophene-based Compounds : Compounds with thiophene rings have shown promise as inhibitors of various cancer-related pathways. The incorporation of thiophene into the structure may enhance lipid solubility and cellular uptake, contributing to increased efficacy .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the oxadiazole ring via cyclization of thiophene-3-carboxylic acid derivatives with amidoximes under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
- Step 2 : Cyclohexyl group functionalization using a Buchwald-Hartwig coupling or nucleophilic substitution to attach the urea moiety .
- Step 3 : Final urea coupling via reaction of an isocyanate intermediate with 2-methylaniline in anhydrous dichloromethane at 0–5°C .
Purity Optimization : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound (>95% purity). Monitor intermediates with TLC (silica gel, UV visualization) .
Q. How is the compound’s structure validated, and which spectroscopic techniques are critical?
- NMR : - and -NMR confirm regiochemistry of the oxadiazole and urea linkages. Key signals include δ 8.2–8.5 ppm (thiophene protons) and δ 6.5–7.3 ppm (aromatic protons from 2-methylphenyl) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 424.15) .
- X-ray Crystallography : Resolves stereochemistry of the cyclohexyl group and confirms non-covalent interactions (e.g., hydrogen bonding in the urea moiety) .
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) at 10 µM–1 mM concentrations .
- Antiproliferative Activity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC calculations after 48-hour exposure .
- Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for downstream in vivo studies .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., oxadiazole cyclization) be elucidated?
- Kinetic Studies : Monitor cyclization via in-situ IR spectroscopy to track nitrile oxide intermediates .
- Isotopic Labeling : Use -labeled amidoximes to confirm [3+2] cycloaddition pathways via -NMR .
- Computational Modeling : Apply DFT (B3LYP/6-31G*) to simulate transition states and identify rate-limiting steps .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Standardization : Compare results across multiple cell lines (e.g., NCI-60 panel) under standardized O and serum conditions .
- Metabolite Interference : Use LC-MS/MS to rule out degradation products in bioactivity assays .
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets (e.g., kinases) .
Q. How can stereochemical outcomes at the cyclohexyl group be controlled during synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclohexyl ring functionalization to induce enantioselectivity .
- Dynamic Resolution : Optimize reaction temperature (−20°C to 25°C) to favor kinetically controlled diastereomers .
- Crystallization-Induced Diastereomer Transformation : Recrystallize intermediates from hexane/ethyl acetate to enrich desired stereoisomers .
Q. What computational tools predict metabolic stability and off-target effects?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 inhibition and plasma protein binding .
- Molecular Docking : AutoDock Vina or Glide (Schrödinger) models interactions with off-target receptors (e.g., hERG channel) to prioritize derivatives .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability in physiological conditions .
Methodological Notes
- Contradictory Data : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. CETSA for thermal stability) .
- Scale-Up Challenges : Transition from batch to flow chemistry for oxadiazole synthesis to improve yield (>80%) and reduce byproducts .
- Structural Analogues : Compare with 1-(2-chlorophenyl)-3-(thiophen-2-yl)urea derivatives to identify SAR trends in solubility and potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
